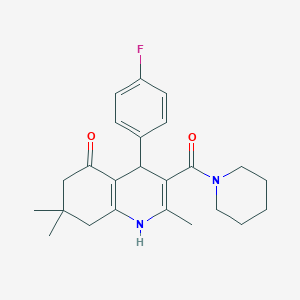![molecular formula C25H25N3O3 B11212095 3-{[1-(4-Methoxybenzoyl)-2,3-dihydro-1H-indol-6-YL]methyl}-1-(4-methylphenyl)urea](/img/structure/B11212095.png)
3-{[1-(4-Methoxybenzoyl)-2,3-dihydro-1H-indol-6-YL]methyl}-1-(4-methylphenyl)urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound 3-{[1-(4-Methoxybenzoyl)-2,3-dihydro-1H-indol-6-YL]methyl}-1-(4-methylphenyl)urea is a complex organic molecule that features a combination of indole, benzoyl, and urea functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{[1-(4-Methoxybenzoyl)-2,3-dihydro-1H-indol-6-YL]methyl}-1-(4-methylphenyl)urea typically involves multiple steps:
Formation of the Indole Derivative: The indole derivative can be synthesized through a Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions.
Benzoylation: The indole derivative is then benzoylated using 4-methoxybenzoyl chloride in the presence of a base such as pyridine.
Urea Formation: The final step involves the reaction of the benzoylated indole with 4-methylphenyl isocyanate to form the urea derivative.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This could include the use of automated reactors, continuous flow chemistry, and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy and methyl groups, leading to the formation of corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols.
Substitution: The aromatic rings in the compound can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like nitric acid for nitration, sulfuric acid for sulfonation, and halogens for halogenation are commonly employed.
Major Products
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of nitro, sulfonyl, or halogenated derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it a versatile intermediate in organic synthesis.
Biology
In biological research, derivatives of this compound may be explored for their potential as enzyme inhibitors or receptor modulators. The indole moiety is known for its biological activity, and modifications can lead to compounds with significant pharmacological properties.
Medicine
In medicinal chemistry, this compound and its derivatives could be investigated for their potential therapeutic effects. The combination of indole and benzoyl groups suggests possible applications in the development of anti-inflammatory, anticancer, or antimicrobial agents.
Industry
In the industrial sector, this compound could be used in the development of advanced materials, such as liquid-crystalline elastomers or other functional polymers.
Mechanism of Action
The mechanism of action of 3-{[1-(4-Methoxybenzoyl)-2,3-dihydro-1H-indol-6-YL]methyl}-1-(4-methylphenyl)urea would depend on its specific application. In a biological context, it may interact with specific enzymes or receptors, modulating their activity. The indole moiety could engage in π-π interactions with aromatic amino acids in proteins, while the benzoyl and urea groups could form hydrogen bonds or other non-covalent interactions.
Comparison with Similar Compounds
Similar Compounds
- 1-{[1-(4-Methoxybenzoyl)-2,3-dihydro-1H-indol-6-yl]methyl}-3-(3-methoxybenzyl)urea
- Ethyl (4-methylbenzoyl)acetate
- 2-(4-Benzoylphenoxy)-1-(2-((1-methyl-1H-indol-3-yl)methyl)-1H-benzo[d]imidazol-1-yl)ethanone
Uniqueness
The uniqueness of 3-{[1-(4-Methoxybenzoyl)-2,3-dihydro-1H-indol-6-YL]methyl}-1-(4-methylphenyl)urea lies in its specific combination of functional groups, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C25H25N3O3 |
|---|---|
Molecular Weight |
415.5 g/mol |
IUPAC Name |
1-[[1-(4-methoxybenzoyl)-2,3-dihydroindol-6-yl]methyl]-3-(4-methylphenyl)urea |
InChI |
InChI=1S/C25H25N3O3/c1-17-3-9-21(10-4-17)27-25(30)26-16-18-5-6-19-13-14-28(23(19)15-18)24(29)20-7-11-22(31-2)12-8-20/h3-12,15H,13-14,16H2,1-2H3,(H2,26,27,30) |
InChI Key |
RDSLCSYDHGDKBG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)NCC2=CC3=C(CCN3C(=O)C4=CC=C(C=C4)OC)C=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[(2-methoxyphenyl)methyl]-4-oxo-3-propyl-2-sulfanylidene-1H-quinazoline-7-carboxamide](/img/structure/B11212024.png)
![3-[4-[4-(3-chlorophenyl)piperazine-1-carbonyl]phenyl]-2-sulfanylidene-1H-quinazolin-4-one](/img/structure/B11212031.png)
![9'-Chloro-2'-(4-fluorophenyl)-1',10b'-dihydrospiro[cyclohexane-1,5'-pyrazolo[1,5-c][1,3]benzoxazine]](/img/structure/B11212047.png)

![Ethyl 7-(2,4-dimethoxyphenyl)-5-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B11212055.png)
![6-[3-Methyl-4-(propan-2-yl)phenoxy]-5-nitropyrimidin-4-amine](/img/structure/B11212066.png)
![2-[1-(1,1-Dioxo-1H-1lambda~6~,2-benzothiazol-3-yl)piperidin-2-yl]ethyl 3-methyl-4-nitrobenzoate](/img/structure/B11212070.png)

![3-amino-N-(4-fluorophenyl)-4-(2-furyl)-6,7-dihydro-5H-cyclopenta[b]thieno[3,2-e]pyridine-2-carboxamide](/img/structure/B11212076.png)

![4-chloro-N-(2-(4-methoxyphenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide](/img/structure/B11212086.png)
![N-(sec-butyl)-4-[6-(4-methylphenyl)pyrimidin-4-yl]piperazine-1-carboxamide](/img/structure/B11212099.png)
![2-(4-ethylphenyl)-3-thioxohexahydro-1H-pyrrolo[1,2-c]imidazol-1-one](/img/structure/B11212105.png)

